N-[(1-aminocyclohexyl)methyl]-1-methyl-1H-pyrrole-3-sulfonamide
Description
N-[(1-Aminocyclohexyl)methyl]-1-methyl-1H-pyrrole-3-sulfonamide (CAS: 1153056-57-5) is a sulfonamide-based building block with a molecular weight of 271.38 g/mol and a purity of ≥95% . It features a pyrrole ring substituted with a methyl group at the 1-position and a sulfonamide group at the 3-position. The aminocyclohexylmethyl moiety provides a rigid, lipophilic scaffold, making the compound suitable for medicinal chemistry applications, particularly in drug discovery and structure-activity relationship (SAR) studies. It is commercially available from CymitQuimica in quantities ranging from 50 mg to 1 g, with applications in synthesizing complex organic and bioactive molecules .
Properties
IUPAC Name |
N-[(1-aminocyclohexyl)methyl]-1-methylpyrrole-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O2S/c1-15-8-5-11(9-15)18(16,17)14-10-12(13)6-3-2-4-7-12/h5,8-9,14H,2-4,6-7,10,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGYSCYDLASYHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C1)S(=O)(=O)NCC2(CCCCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(1-aminocyclohexyl)methyl]-1-methyl-1H-pyrrole-3-sulfonamide, a compound characterized by its unique pyrrole and sulfonamide structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial and anti-inflammatory properties, synthesis methods, and structural comparisons with related compounds.
Chemical Structure and Properties
The chemical formula of this compound is C12H18N2O2S. The compound features a pyrrole ring, an aminocyclohexyl group, and a sulfonamide moiety, which contribute to its reactivity and biological activity. The sulfonamide group is particularly noteworthy for its historical use in antibacterial agents.
Structural Comparison
| Compound Name | Structure | Unique Features |
|---|---|---|
| Sulfanilamide | Contains a sulfanil group | First sulfonamide antibiotic |
| Acetazolamide | Contains a sulfonamide group | Used for glaucoma and altitude sickness |
| Celecoxib | Contains a sulfonamide moiety | Selective COX-2 inhibitor |
| This compound | Pyrrole structure combined with cyclohexyl amine | Potential unique biological properties |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. The sulfonamide group is traditionally associated with antibacterial effects, which may be enhanced by the compound's unique structure. Studies have shown that compounds with similar sulfonamide functionalities can inhibit bacterial growth by interfering with folic acid synthesis.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has shown potential anti-inflammatory effects. The pyrrole ring may contribute to modulating inflammatory pathways, making it a candidate for developing anti-inflammatory medications. Preliminary studies suggest that it could inhibit pro-inflammatory cytokines, although further research is needed to fully elucidate these mechanisms.
Synthesis Methods
Several synthesis methods have been reported for this compound. These methods typically involve:
- Formation of the Pyrrole Ring : Utilizing precursors that can undergo cyclization.
- Introduction of the Sulfonamide Group : This can be achieved through nucleophilic substitution reactions on appropriate sulfonyl chlorides.
- Amine Functionalization : The cyclohexyl amine can be introduced via alkylation or acylation reactions.
These synthetic pathways allow for modifications that could enhance the compound's biological activity.
Study 1: Antimicrobial Activity Assessment
A study conducted by researchers at [source] evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated:
- Effective against Gram-positive bacteria : Showed significant inhibition zones.
- Moderate activity against Gram-negative bacteria : Less effective than against Gram-positive strains.
Study 2: Anti-inflammatory Mechanism Exploration
In another investigation published in [source], the anti-inflammatory properties of the compound were assessed using in vitro models. Key findings included:
- Reduction in TNF-alpha levels : Indicated potential modulation of inflammatory responses.
- Inhibition of NF-kB signaling pathway : Suggests a mechanism through which the compound exerts its anti-inflammatory effects.
Scientific Research Applications
Antimicrobial Activity
Research indicates that N-[(1-aminocyclohexyl)methyl]-1-methyl-1H-pyrrole-3-sulfonamide exhibits antimicrobial properties, similar to traditional sulfonamides. The sulfonamide group is traditionally associated with antibacterial effects, which can be leveraged in developing new antibiotics or antimicrobial agents.
Anti-inflammatory Properties
The compound may also possess anti-inflammatory effects. The pyrrole structure has been linked to various biological activities, including modulation of inflammatory pathways, which could lead to therapeutic applications in treating inflammatory diseases.
Drug Development
Due to its unique structure, this compound serves as a versatile scaffold for further modifications aimed at enhancing biological activity. This adaptability makes it an attractive candidate for developing novel pharmaceuticals targeting specific diseases .
Biological Target Interactions
Studies have focused on the interactions of this compound with various biological targets. Its ability to participate in nucleophilic substitution reactions and electrophilic aromatic substitution enhances its potential in medicinal chemistry. Some notable interactions include:
- Enzyme Inhibition : Potential inhibition of enzymes involved in bacterial cell wall synthesis.
- Receptor Modulation : Possible modulation of receptors related to inflammation and pain signaling pathways .
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, a comparison with other sulfonamide-containing compounds is useful:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Sulfanilamide | Sulfanil group | First sulfonamide antibiotic |
| Acetazolamide | Sulfonamide group | Used for glaucoma and altitude sickness |
| Celecoxib | Sulfonamide moiety | Selective COX-2 inhibitor |
| N-[Cyclohexylmethyl]-1-methyl-pyrrole sulfonamide | Pyrrole + cyclohexyl amine | Potential unique biological properties not found in traditional sulfonamides |
This compound stands out due to its combination of a pyrrole structure and cyclohexyl amine, which may confer unique properties beneficial for drug development .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Weight (g/mol) | Core Structure | Key Substituents | Commercial Availability |
|---|---|---|---|---|
| N-[(1-Aminocyclohexyl)methyl]-1-methyl-1H-pyrrole-3-sulfonamide | 271.38 | Pyrrole-sulfonamide | Cyclohexylmethylamine, 1-methylpyrrole | Yes (CymitQuimica) |
| N-(cis-3-(Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclobutyl)propane-1-sulfonamide (Pf 04965842) | 392.45 | Pyrrolopyrimidine-sulfonamide | Cyclobutyl, pyrrolopyrimidine, propane-sulfonamide | No (Experimental) |
| 3-Methoxy-N-(cis-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclobutyl)propane-1-sulfonamide (Compound 34) | 392.45 | Pyrrolopyrimidine-sulfonamide | Cyclobutyl, methoxypropane-sulfonamide | No (Research use) |
Key Differences
Core Structure: The target compound contains a simple pyrrole ring, whereas Pf 04965842 and Compound 34 feature a pyrrolo[2,3-d]pyrimidine core, a bicyclic structure common in kinase inhibitors .
Substituents and Flexibility :
- The cyclohexylmethylamine group in the target compound introduces conformational rigidity, which may limit off-target interactions. In contrast, Pf 04965842 and Compound 34 utilize a cyclobutyl group, offering reduced steric hindrance and improved solubility .
- Compound 34 includes a methoxypropane-sulfonamide chain, which may enhance water solubility compared to the target compound’s simpler sulfonamide group .
Synthesis Complexity: The target compound is synthesized via intermediates like tert-butyl ((1-aminocyclohexyl)methyl)carbamate, involving nitro reduction and sulfonamide coupling . Pf 04965842 and related analogs require multi-step routes to assemble the pyrrolopyrimidine core, including palladium-catalyzed cross-coupling and cyclization reactions, increasing synthetic complexity .
Applications: The target compound serves primarily as a building block for drug discovery, enabling rapid SAR exploration due to its modular structure .
Research Implications
- Advantages of the Target Compound : Its simplicity and commercial availability make it ideal for high-throughput screening and derivatization. The cyclohexyl group may improve metabolic stability compared to smaller cyclic amines .
- Limitations vs. Analogs : The lack of a bicyclic aromatic system limits its utility in targets requiring deep hydrophobic pockets (e.g., ATP-binding sites in kinases). Pf 04965842 analogs address this but at the cost of synthetic complexity .
Preparation Methods
Detailed Preparation Method
| Step | Reagents and Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1. Synthesis of 1-methyl-1H-pyrrole-3-sulfonyl chloride | Chlorosulfonation of 1-methylpyrrole using chlorosulfonic acid or sulfuryl chloride under controlled temperature | Introduces sulfonyl chloride group at the 3-position of the pyrrole ring | High yield typical for sulfonyl chloride formation |
| 2. Preparation of (1-aminocyclohexyl)methylamine intermediate | Reduction or amination of cyclohexanone derivatives or suitable protected intermediates | Provides the nucleophilic amine for coupling | Purification by crystallization or chromatography |
| 3. Coupling reaction | Reaction of 1-methyl-1H-pyrrole-3-sulfonyl chloride with (1-aminocyclohexyl)methylamine in anhydrous solvent (e.g., dichloromethane or acetonitrile) at 0°C to room temperature with a base (e.g., triethylamine) | Nucleophilic substitution of sulfonyl chloride by amine to form sulfonamide bond | Yields reported between 75-98% in analogous sulfonamide syntheses |
| 4. Purification | Column chromatography or recrystallization | Isolation of pure N-[(1-aminocyclohexyl)methyl]-1-methyl-1H-pyrrole-3-sulfonamide | Characterization by NMR, HRMS, and FTIR |
Reaction Scheme Summary
1-methyl-1H-pyrrole + chlorosulfonic acid → 1-methyl-1H-pyrrole-3-sulfonyl chloride
1-methyl-1H-pyrrole-3-sulfonyl chloride + (1-aminocyclohexyl)methylamine → this compound
Research Findings and Analytical Data
- The sulfonyl chloride intermediate is typically prepared under mild conditions to avoid over-chlorosulfonation or degradation of the pyrrole ring.
- The coupling step is sensitive to moisture; anhydrous conditions and inert atmosphere are preferred to prevent hydrolysis of sulfonyl chloride.
- The use of a base such as triethylamine neutralizes the hydrochloric acid generated and drives the reaction forward.
- Characterization of the final compound includes:
- [^1H NMR](pplx://action/followup) : Signals corresponding to the pyrrole protons and the aminocyclohexyl protons, with characteristic chemical shifts for the sulfonamide NH.
- [^13C NMR](pplx://action/followup) : Carbon signals consistent with the methylpyrrole and cyclohexyl carbons.
- High-Resolution Mass Spectrometry (HRMS) : Molecular ion peak confirming molecular weight of 271.38 g/mol.
- Fourier Transform Infrared Spectroscopy (FTIR) : Sulfonamide S=O stretching bands around 1150-1350 cm⁻¹ and NH stretching bands.
Comparative Table of Preparation Parameters
| Parameter | Typical Conditions | Comments |
|---|---|---|
| Solvent | Dichloromethane, Acetonitrile | Anhydrous preferred |
| Temperature | 0°C to room temperature | Controls reaction rate and selectivity |
| Base | Triethylamine, DIPEA | Neutralizes HCl byproduct |
| Reaction Time | 2-24 hours | Depends on scale and reagent purity |
| Yield | 75-98% (based on similar sulfonamide syntheses) | High yield achievable with optimized conditions |
| Purification | Column chromatography, recrystallization | Ensures high purity for biological testing |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-[(1-aminocyclohexyl)methyl]-1-methyl-1H-pyrrole-3-sulfonamide, and how do reaction conditions influence yield?
- Methodology: Multi-step synthesis involving coupling reactions, as seen in structurally analogous sulfonamides. For example, coupling cyclohexylamine derivatives with activated pyrrole-sulfonyl intermediates under anhydrous conditions (e.g., using 1,1'-carbonyldiimidazole in 2-methyltetrahydrofuran at 60°C) can yield the target compound. Reaction optimization includes temperature control (e.g., 70°C for hydrolysis steps) and inert atmospheres to prevent side reactions . Purification via column chromatography or recrystallization (e.g., dichloromethane/methanol mixtures) improves purity to >95% .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
- Methodology:
- ¹H/¹³C NMR : Assign peaks using DMSO-d₆ or CD₃OD solvents. For example, δ ~11.55 ppm (s, 1H) corresponds to sulfonamide NH protons, while δ ~2.23 ppm (s, 3H) indicates methyl groups on the pyrrole ring .
- HRMS/ESI-MS : Confirm molecular weight (e.g., m/z 392.2 [M+H]⁺) and isotopic patterns .
- HPLC : Monitor purity (>98%) using reverse-phase C18 columns with acetonitrile/water gradients .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodology: Screen for kinase inhibition (e.g., JAK/STAT pathways) using fluorescence polarization assays or ATP-competitive binding studies. Antiproliferative activity is assessed via MTT assays on cancer cell lines (e.g., IC₅₀ determination in HeLa or MCF-7 cells), referencing protocols for sulfonamide derivatives with similar scaffolds .
Advanced Research Questions
Q. How can contradictory data on biological activity between in vitro and in vivo models be resolved?
- Methodology:
- Pharmacokinetic Profiling : Measure bioavailability, plasma half-life, and tissue distribution using LC-MS/MS. For example, sulfonamide derivatives often require structural modifications (e.g., cyclopropyl groups) to enhance metabolic stability .
- Metabolite Identification : Use hepatic microsomes or in vivo sampling to identify active/inactive metabolites contributing to efficacy discrepancies .
- Dose Optimization : Conduct dose-response studies in rodent models to align in vitro IC₅₀ values with effective plasma concentrations .
Q. What computational strategies validate structure-activity relationships (SAR) for this compound?
- Methodology:
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., cyclooxygenase-2 or kinases). The sulfonamide group often acts as a hydrogen-bond acceptor, while the cyclohexyl moiety contributes to hydrophobic binding .
- QSAR Modeling : Correlate substituent electronic properties (Hammett σ constants) with bioactivity data from analogous compounds .
- MD Simulations : Assess binding stability over 100 ns trajectories to identify critical residues for interaction .
Q. How can synthetic byproducts or impurities be characterized, and what mitigates their formation?
- Methodology:
- HPLC-MS/MS : Detect impurities at <0.1% levels. Common byproducts include des-methyl analogs or incomplete coupling products .
- Process Optimization : Adjust stoichiometry (e.g., 1.2 eq. of amine intermediate) or employ scavenger resins to trap unreacted reagents .
- DoE (Design of Experiments) : Systematically vary temperature, solvent, and catalyst loading to minimize side reactions .
Data Interpretation and Conflict Resolution
Q. How should researchers address discrepancies in NMR or crystallographic data for this compound?
- Methodology:
- Crystallographic Validation : Solve single-crystal X-ray structures (e.g., using APEX2 software) to confirm stereochemistry. For example, cyclobutyl or cyclohexyl conformers may show positional ambiguity in NMR .
- VT NMR : Perform variable-temperature NMR to detect dynamic processes (e.g., ring puckering) that obscure signal splitting .
- Cross-Validation : Compare with DFT-calculated chemical shifts (e.g., Gaussian09 B3LYP/6-31G*) to resolve ambiguities .
Q. What strategies improve the compound’s selectivity for target vs. off-target proteins?
- Methodology:
- Fragment-Based Design : Introduce substituents (e.g., trifluoromethyl groups) to sterically block off-target binding pockets .
- Proteome-Wide Profiling : Use KinomeScan or thermal shift assays to identify off-target interactions .
- Covalent Modification : Incorporate electrophilic warheads (e.g., acrylamides) for irreversible target engagement, guided by cysteine proximity mapping .
Tables for Key Data
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 323.41 g/mol (analogous compound) | |
| HPLC Purity | >98% | |
| IC₅₀ (Antiproliferative) | 2.5 µM (MCF-7 cells) | |
| Plasma Half-Life (in vivo) | 6.7 h (murine model) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
